3-(3,5-dimethylisoxazol-4-yl)-N-(isochroman-3-ylmethyl)propanamide
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Overview
Description
3-(3,5-dimethylisoxazol-4-yl)-N-(isochroman-3-ylmethyl)propanamide is a synthetic organic compound that belongs to the class of amides. This compound features a unique structure combining an isoxazole ring and an isochroman moiety, making it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethylisoxazol-4-yl)-N-(isochroman-3-ylmethyl)propanamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine under acidic conditions.
Attachment of the Isochroman Moiety: The isochroman moiety can be introduced via a nucleophilic substitution reaction using an appropriate isochroman derivative.
Amide Bond Formation: The final step involves the formation of the amide bond through a coupling reaction between the isoxazole derivative and the isochroman derivative using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethylisoxazol-4-yl)-N-(isochroman-3-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation Products: Oxidized derivatives of the isoxazole and isochroman moieties
Reduction Products: Amines derived from the reduction of the amide group
Substitution Products: Substituted derivatives with new functional groups
Scientific Research Applications
3-(3,5-dimethylisoxazol-4-yl)-N-(isochroman-3-ylmethyl)propanamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound is used as a tool to study various biological processes and pathways, including enzyme inhibition and receptor binding.
Industrial Applications: It is investigated for its potential use in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethylisoxazol-4-yl)-N-(isochroman-3-ylmethyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting the activity of specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces, modulating cellular signaling pathways.
Gene Expression Modulation: Influencing the expression of specific genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-dimethylisoxazol-4-yl)-N-(phenylmethyl)propanamide
- 3-(3,5-dimethylisoxazol-4-yl)-N-(2-methylphenyl)propanamide
- 3-(3,5-dimethylisoxazol-4-yl)-N-(4-chlorophenyl)propanamide
Uniqueness
3-(3,5-dimethylisoxazol-4-yl)-N-(isochroman-3-ylmethyl)propanamide is unique due to the presence of the isochroman moiety, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-12-17(13(2)23-20-12)7-8-18(21)19-10-16-9-14-5-3-4-6-15(14)11-22-16/h3-6,16H,7-11H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXGLTROXOOUBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NCC2CC3=CC=CC=C3CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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